molecular formula C9H7ClN2O2S B3251348 3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester CAS No. 208994-12-1

3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester

Cat. No.: B3251348
CAS No.: 208994-12-1
M. Wt: 242.68 g/mol
InChI Key: CJTHRTORVFJNHH-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester (CAS: 1934511-55-3) is a heterocyclic compound featuring a fused thieno[3,2-b]pyridine core. Its structure includes a methyl ester at position 2, an amino group at position 3, and a chlorine substituent at position 6 (Figure 1). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thienopyridine derivatives, which are known for antimicrobial, antioxidant, and anti-inflammatory properties .

Properties

IUPAC Name

methyl 3-amino-6-chlorothieno[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-14-9(13)8-6(11)7-5(15-8)2-4(10)3-12-7/h2-3H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTHRTORVFJNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester (CAS No. 208994-12-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H7ClN2O2S
  • Molecular Weight : 242.68 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to 3-amino-6-chloro-thieno[3,2-b]pyridine derivatives exhibit inhibitory effects on various kinases involved in inflammatory and cancer pathways. Specifically, they have been noted for their ability to inhibit the IκB kinase (IKK) complex, which plays a crucial role in the activation of the NF-κB signaling pathway. This pathway is pivotal in regulating immune responses and inflammation.

1. Anti-inflammatory Effects

Studies have shown that this compound can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β while promoting anti-inflammatory cytokines like IL-10. This dual action suggests its potential utility in treating autoimmune diseases and inflammatory conditions .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. It has demonstrated efficacy in inhibiting cancer cell proliferation in various models, particularly through the modulation of kinase activity linked to tumor growth and survival pathways .

Research Findings and Case Studies

StudyFindings
Bonderson et al. (2008)Demonstrated that thieno[3,2-b]pyridine derivatives inhibit IKK complex activity, leading to reduced inflammation markers in rheumatoid arthritis models .
MDPI Review (2022)Highlighted the synthesis of various thieno derivatives with potent anticancer activities against solid tumors and lymphomas .
ACS Journal (2019)Reported on the structural modifications that enhance the biological activity of thieno-pyridine compounds against cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key differences in functional groups and their implications are highlighted.

Structural and Functional Group Analysis

Table 1: Structural Comparison of Thieno/Pyridine Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester Thieno[3,2-b]pyridine -NH₂ (C3), -Cl (C6), -COOCH₃ (C2) C₁₀H₈ClN₂O₂S 258.70 Amino group enhances H-bonding; chlorine increases electrophilicity.
Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate Thieno[3,2-b]pyridine -CF₃ (C6), -C₅H₄N (C3), -COOCH₃ (C2) C₁₆H₁₀F₃N₂O₂S 369.32 Trifluoromethyl enhances lipophilicity; pyridinyl aids π-π interactions.
3-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid methyl ester Pyridine -Cl (C3), -CF₃ (C6), -COOCH₃ (C2) C₈H₅ClF₃NO₂ 239.58 Lacks fused thiophene; CF₃ improves metabolic stability.
Ethyl 2-(chloromethyl)-6-(trifluoromethyl)pyridine-3-carboxylate Pyridine -CH₂Cl (C2), -CF₃ (C6), -COOCH₂CH₃ (C3) C₁₀H₉ClF₃NO₂ 267.63 Chloromethyl group increases reactivity; ethyl ester alters pharmacokinetics.

Key Differences and Implications

This may improve stability and electronic properties .

Chlorine (C6): The electron-withdrawing chlorine may direct electrophilic substitutions differently compared to -CF₃ (e.g., ) or -CH₂Cl (e.g., ).

Biological Activity: Thieno[3,2-b]pyrrole derivatives (e.g., 3,4-diacetyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester) exhibit antimicrobial and anti-inflammatory activities , suggesting the target compound may share similar properties. However, heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine are carcinogenic , necessitating caution in toxicological studies.

Synthetic Utility: Methyl esters (e.g., ) are common intermediates in drug synthesis. The amino and chlorine groups in the target compound may require specialized protection strategies compared to trifluoromethyl or chloromethyl analogs .

Q & A

Basic Research Question

  • Chromatography : HPLC with UV detection (retention time ~1.24 minutes under acidic conditions) ensures purity .
  • Spectroscopy :
    • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and esterification.
    • FT-IR : Validate carbonyl (C=O, ~1700 cm1^{-1}) and amino (N-H, ~3300 cm1^{-1}) groups.
  • Mass Spectrometry : HRMS for molecular ion ([M+H]+^+) matching the theoretical mass (e.g., m/z 314.0822 for related derivatives) .

How can reaction yields be optimized in multi-step syntheses of this compound?

Advanced Research Question

  • Solvent/Catalyst Optimization : Use polar aprotic solvents (DMSO, DMF) with triethylamine to enhance cyclization efficiency .
  • Temperature Control : Maintain anhydrous conditions during esterification to prevent hydrolysis.
  • Byproduct Management : Employ scavenger resins or flow chemistry to remove reactive intermediates (e.g., excess chlorinating agents) .
  • Scale-Up Strategies : Transition from batch to continuous flow reactors for improved heat/mass transfer, as seen in industrial thienopyridine production .

How does the substitution pattern influence reactivity in nucleophilic substitution reactions?

Advanced Research Question
The chloro group at position 6 and the methyl ester at position 2 dictate reactivity:

  • Chloro Group : Acts as a leaving group in SNAr reactions, enabling substitution with amines, thiols, or alkoxides. Steric hindrance from the methyl ester may slow kinetics .
  • Amino Group : Enhances electron density at position 3, facilitating electrophilic aromatic substitution (e.g., nitration, halogenation) .
  • Case Study : In related compounds, replacing chloro with methoxy groups alters biological activity, highlighting the role of substituents in drug design .

What enzymatic or biological interactions have been reported for similar thienopyridine derivatives?

Advanced Research Question
Thienopyridines are explored as enzyme inhibitors due to their structural mimicry of purine/pyridine cofactors:

  • Cystathionine γ-Synthase (CS) Inhibition : Analogous compounds (e.g., pyridinecarboxylic acid esters) act as competitive inhibitors by mimicking homoserine phosphate, with KiK_i values ~3.6 mM .
  • Anticancer Activity : Derivatives like 3-[Bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)thieno[2,3-b]pyridines show promise in disrupting kinase signaling pathways .
  • Antimicrobial Potential : Thieno[2,3-b]pyridine carbohydrazides exhibit activity against Gram-positive bacteria via membrane disruption .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Advanced Research Question

  • LogP/Solubility : Use SwissADME or ACD/Labs to estimate partition coefficients and aqueous solubility .
  • pKa Prediction : MoKa or MarvinSuite for ionization states, critical for bioavailability studies.
  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases, synthases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester

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